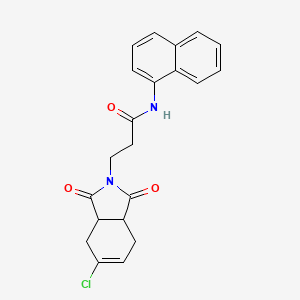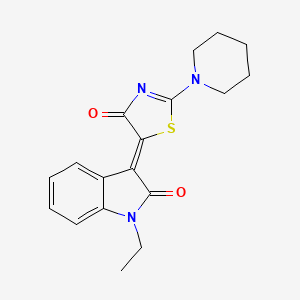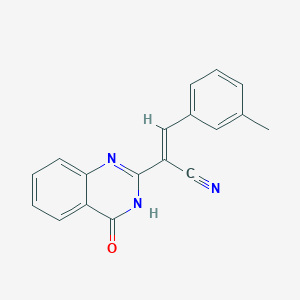![molecular formula C20H20F6N2 B11653783 1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)
1,4-Bis[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities . This compound features a piperazine ring substituted with two trifluoromethylphenyl groups, making it a unique and valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of parallel solid-phase synthesis and photocatalytic synthesis are potential methods for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can transform the compound into different derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A compound with similar trifluoromethyl groups but different core structure.
Bis(4-fluorophenyl)methanone: Another compound with fluorinated phenyl groups but different functional groups.
Uniqueness
1,4-BIS({[2-(TRIFLUOROMETHYL)PHENYL]METHYL})PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20F6N2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,4-bis[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H20F6N2/c21-19(22,23)17-7-3-1-5-15(17)13-27-9-11-28(12-10-27)14-16-6-2-4-8-18(16)20(24,25)26/h1-8H,9-14H2 |
InChI Key |
RBXUUDIDCVVRKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)

![[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)
![Ethyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11653757.png)

methanone](/img/structure/B11653770.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![5-(4-chlorophenyl)-3-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11653773.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)

![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11653792.png)
